![molecular formula C17H15N5O2 B13723173 methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B13723173.png)
methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridoindole core structure, which is fused with a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Construction of the Pyridoindole Core: The pyridoindole core can be constructed using a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Coupling of the Triazole and Pyridoindole Units: The triazole and pyridoindole units are then coupled through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxides.
Reduction: Reduction reactions can occur at the pyridoindole core, potentially leading to the formation of dihydropyridoindole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Dihydropyridoindole derivatives.
Substitution: Various ester and amide derivatives.
Applications De Recherche Scientifique
Methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Material Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.
Mécanisme D'action
The mechanism of action of methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate involves its interaction with biological macromolecules. The triazole ring can form hydrogen bonds and π-π interactions with nucleic acids and proteins, while the pyridoindole core can intercalate into DNA, disrupting its function. These interactions can lead to the inhibition of DNA replication and transcription, ultimately causing cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate: Lacks the dimethyl substitution on the triazole ring.
Ethyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate: Has an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate is unique due to the presence of both the dimethyl-substituted triazole ring and the pyridoindole core. This combination imparts distinct electronic and steric properties, enhancing its interaction with biological targets and making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C17H15N5O2 |
|---|---|
Poids moléculaire |
321.33 g/mol |
Nom IUPAC |
methyl 3-(3,5-dimethyltriazol-4-yl)-5H-pyrido[3,2-b]indole-7-carboxylate |
InChI |
InChI=1S/C17H15N5O2/c1-9-16(22(2)21-20-9)11-7-14-15(18-8-11)12-5-4-10(17(23)24-3)6-13(12)19-14/h4-8,19H,1-3H3 |
Clé InChI |
RVUSENKHCOWPBB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3)C=C(C=C4)C(=O)OC)N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl ((4-aminobicyclo[1.1.1]pentan-2-yl)methyl)carbamate](/img/structure/B13723092.png)
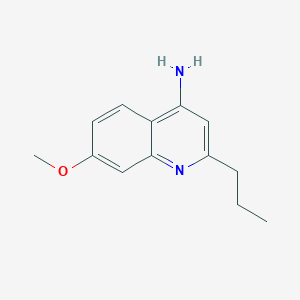
![3-Cyclobutyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B13723100.png)

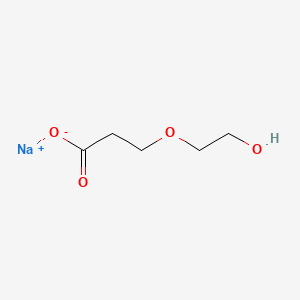
![4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole](/img/structure/B13723114.png)
![1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723120.png)
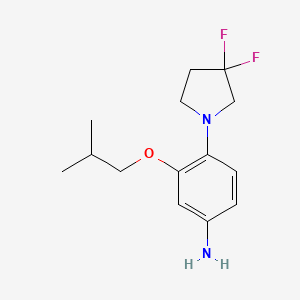
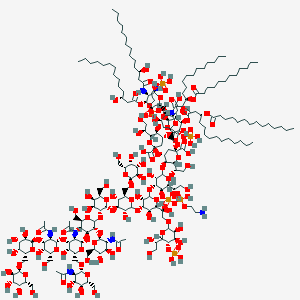
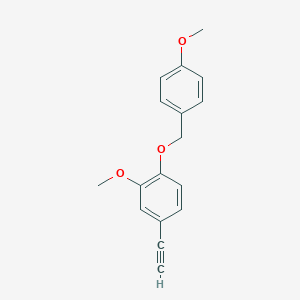
![Methyl 4-[(oxan-4-yl)amino]benzoate](/img/structure/B13723134.png)

![(3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile; oxalic acid](/img/structure/B13723174.png)
![ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate](/img/structure/B13723179.png)
